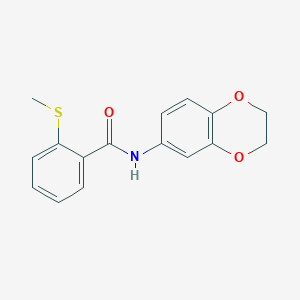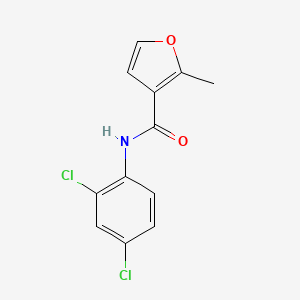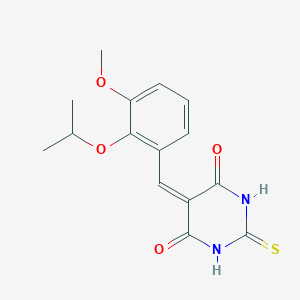
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide, also known as FMPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that was first synthesized in the 1970s. Since then, it has been studied extensively for its unique properties and potential uses.
作用机制
The mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its potential as a drug candidate, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has also been studied for its biochemical and physiological effects. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it is relatively easy to synthesize in the laboratory. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one of the limitations of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it has not been extensively studied in humans, which limits our understanding of its potential efficacy and safety.
未来方向
There are several potential future directions for research on 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide. One area of interest is the development of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide's potential as an antioxidant and anti-inflammatory agent may make it useful in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide and to identify potential side effects and drug interactions.
合成方法
The synthesis of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with furfurylamine to form the corresponding amide. Finally, the amide is reacted with phenylacetic acid to form 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide.
科学研究应用
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methylphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-5-6-12-19(15)21-20(22)18(14-17-11-7-13-23-17)16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQCTYYXDXHHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)

![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)


